tert-butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
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Overview
Description
tert-Butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a complex organic compound featuring a pyrido[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperazine derivatives with suitable carboxylate esters under controlled conditions. For example, the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
tert-Butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl (7R,9aS)-7-(hydroxymethyl)octahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate
Uniqueness
tert-Butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its pyrido[1,2-a]pyrazine core differentiates it from other piperazine derivatives, providing unique opportunities for chemical modifications and applications .
Properties
IUPAC Name |
tert-butyl (9aR)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-8-10-6-4-5-7-15(10)11(16)9-14/h10H,4-9H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPPVIFVHQPTFE-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCN2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCCCN2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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